molecular formula C21H16BrN3O B4081765 2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No. B4081765
M. Wt: 406.3 g/mol
InChI Key: BZVHWZABWJTOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a chemical compound that has been the subject of scientific research in recent years. It is a potent inhibitor of a protein called PARP-1, which is involved in repairing damaged DNA. The inhibition of PARP-1 has been shown to have potential therapeutic applications in cancer treatment.

Mechanism of Action

2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide binds to the catalytic domain of PARP-1, inhibiting its activity. PARP-1 is involved in repairing DNA damage by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. Inhibiting PARP-1 activity leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
The inhibition of PARP-1 by 2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, the accumulation of DNA damage can lead to cell death. In addition, the inhibition of PARP-1 can lead to the activation of alternative DNA repair pathways, which can further enhance the accumulation of DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in lab experiments is its potency as a PARP-1 inhibitor. This allows for the efficient inhibition of PARP-1 activity in cells and tissues. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. One area of research is the development of new PARP-1 inhibitors with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP-1 inhibition. Finally, there is a need for clinical trials to evaluate the efficacy and safety of PARP-1 inhibitors in cancer patients.

Scientific Research Applications

The inhibition of PARP-1 by 2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to have potential therapeutic applications in cancer treatment. PARP-1 is involved in repairing damaged DNA, and cancer cells often have defects in their DNA repair mechanisms. Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, which can ultimately lead to their death.

properties

IUPAC Name

2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O/c1-14-6-5-11-25-13-19(24-20(14)25)15-7-4-8-16(12-15)23-21(26)17-9-2-3-10-18(17)22/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVHWZABWJTOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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